N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride
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Overview
Description
N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride is a stable isotope-labeled compound, often used in scientific research for various analytical and experimental purposes. This compound is a derivative of guanfacine, a medication primarily used to treat attention deficit hyperactivity disorder (ADHD) and hypertension.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride involves the incorporation of stable isotopes into the guanfacine molecule. The process typically includes:
Starting Materials: The synthesis begins with commercially available starting materials, including 2,6-dichlorobenzylamine and isotopically labeled reagents.
Reaction Steps: The key steps involve the formation of the acetamide linkage and the introduction of the isotopic labels. This may include
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include:
Scaling Up: Adjusting reaction conditions and equipment to handle larger quantities of starting materials and reagents.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or benzyl positions, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride has a wide range of scientific research applications:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantifying and identifying compounds.
Pharmacokinetics: Employed in studies to track the metabolism and distribution of guanfacine in biological systems.
Drug Development: Utilized in the development and validation of analytical methods for new drug formulations.
Biological Research: Helps in studying the interactions of guanfacine with biological targets and pathways.
Mechanism of Action
The mechanism of action of N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride is similar to that of guanfacine. It primarily acts on alpha-2 adrenergic receptors in the central nervous system, leading to:
Reduction of Sympathetic Outflow: Decreases the release of norepinephrine, resulting in lower blood pressure and reduced hyperactivity.
Improved Cognitive Function: Enhances prefrontal cortex function, which is associated with attention and impulse control.
Comparison with Similar Compounds
Similar Compounds
Guanfacine: The parent compound, used for treating ADHD and hypertension.
Clonidine: Another alpha-2 adrenergic agonist with similar therapeutic effects.
Methyldopa: An antihypertensive agent that also acts on alpha-2 adrenergic receptors.
Uniqueness
N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride is unique due to its isotopic labeling, which allows for precise analytical studies and tracking in biological systems. This makes it particularly valuable in research settings where accurate quantification and identification are crucial.
Properties
Molecular Formula |
C9H10Cl3N3O |
---|---|
Molecular Weight |
286.5 g/mol |
IUPAC Name |
N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H/i9+1,12+1,13+1,14+1; |
InChI Key |
DGFYECXYGUIODH-SAKMQVQBSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)[15N]=[13C]([15NH2])[15NH2])Cl.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl |
Origin of Product |
United States |
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